molecular formula C17H18FNO3S2 B4394971 N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide

Cat. No. B4394971
M. Wt: 367.5 g/mol
InChI Key: XHBXAAZCMYOOMZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its physical appearance .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

GIRK Channel Activation

The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating excitability in cells and are implicated in various physiological processes. Specifically, the compound targets the GIRK1/2 channel subtype, which is commonly expressed in the brain. The discovery and characterization of this compound provide a potential pharmacological tool for studying GIRK channel function and exploring therapeutic applications .

Potassium Channel Modulation

GIRK channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways. Activation of these channels regulates membrane potential by allowing potassium ions to flow inward. The compound’s ability to selectively activate GIRK1/2 channels makes it valuable for understanding potassium channel function and exploring therapeutic interventions related to excitability, such as pain perception, epilepsy, and anxiety .

Structure-Activity Relationship (SAR) Insights

The compound’s structure was optimized through lead optimization efforts. Researchers identified a new ether-based scaffold combined with a novel sulfone-based head group. This modification led to improved potency and selectivity for GIRK1/2 activation. Notably, the compound displayed nanomolar potency and enhanced metabolic stability compared to prototypical urea-based compounds .

Tier 1 DMPK Assays

The compound underwent evaluation in tier 1 drug metabolism and pharmacokinetics (DMPK) assays. These studies assessed its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The identification of compounds with favorable pharmacokinetic profiles enhances their potential as drug candidates for GIRK-related indications .

Potential Therapeutic Applications

While specific therapeutic applications are still being explored, the compound’s GIRK channel activation properties suggest several potential areas of interest:

Future Directions

Further studies are needed to validate the compound’s efficacy, safety, and brain penetration. Researchers may explore its effects in animal models and assess its potential as a therapeutic agent. Additionally, understanding the compound’s mechanism of action at the molecular level will be crucial for its clinical development .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . These studies have shown that the compound displays nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over prototypical urea-based compounds .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include toxicity information, handling precautions, and disposal guidelines .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c1-12-6-8-23-16(12)10-19(13-7-9-24(21,22)11-13)17(20)14-4-2-3-5-15(14)18/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBXAAZCMYOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Reactant of Route 4
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Reactant of Route 5
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide
Reactant of Route 6
N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide

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